molecular formula C17H23N3 B11514072 2-Tert-butyl-4-(piperidin-1-yl)quinazoline

2-Tert-butyl-4-(piperidin-1-yl)quinazoline

Cat. No.: B11514072
M. Wt: 269.4 g/mol
InChI Key: QBQLWJJDVJLYAH-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a tert-butyl group at the 2-position and a piperidin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-(piperidin-1-yl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: The tert-butyl group can be introduced at the 2-position through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Piperidinyl Substitution: The piperidin-1-yl group can be introduced at the 4-position via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine, tert-butyl chloride, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Tert-butyl-4-(piperidin-1-yl)quinazoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2,4-dichloroquinazoline share structural similarities and are also studied for their biological activities.

    Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs exhibit similar pharmacological properties.

Uniqueness

2-Tert-butyl-4-(piperidin-1-yl)quinazoline is unique due to the specific combination of the tert-butyl and piperidin-1-yl groups on the quinazoline core, which can confer distinct biological activities and chemical properties compared to other quinazoline or piperidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

2-tert-butyl-4-piperidin-1-ylquinazoline

InChI

InChI=1S/C17H23N3/c1-17(2,3)16-18-14-10-6-5-9-13(14)15(19-16)20-11-7-4-8-12-20/h5-6,9-10H,4,7-8,11-12H2,1-3H3

InChI Key

QBQLWJJDVJLYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCCCC3

Origin of Product

United States

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